molecular formula C14H14N4OS B12124896 1-(Tetrahydro-furan-2-ylmethyl)-1H-1,3,4,9-tetraaza-fluorene-2-thiol CAS No. 851169-13-6

1-(Tetrahydro-furan-2-ylmethyl)-1H-1,3,4,9-tetraaza-fluorene-2-thiol

Cat. No.: B12124896
CAS No.: 851169-13-6
M. Wt: 286.35 g/mol
InChI Key: WECBHQVZUSJOON-UHFFFAOYSA-N
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Description

4-((Tetrahydrofuran-2-yl)methyl)-4h-[1,2,4]triazino[5,6-b]indole-3-thiol is a complex heterocyclic compound that features a unique combination of a tetrahydrofuran ring, a triazinoindole core, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Tetrahydrofuran-2-yl)methyl)-4h-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves multi-step organic reactions. One common approach starts with the preparation of the triazinoindole core, which can be synthesized through cyclization reactions involving appropriate precursors. The tetrahydrofuran moiety is then introduced via nucleophilic substitution reactions, and the thiol group is incorporated through thiolation reactions. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-((Tetrahydrofuran-2-yl)methyl)-4h-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the triazinoindole core .

Scientific Research Applications

4-((Tetrahydrofuran-2-yl)methyl)-4h-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((Tetrahydrofuran-2-yl)methyl)-4h-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The pathways involved often include signal transduction cascades and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Tetrahydrofuran-2-yl)methyl)-4h-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to its combination of a tetrahydrofuran ring, a triazinoindole core, and a thiol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

851169-13-6

Molecular Formula

C14H14N4OS

Molecular Weight

286.35 g/mol

IUPAC Name

4-(oxolan-2-ylmethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C14H14N4OS/c20-14-17-16-12-10-5-1-2-6-11(10)15-13(12)18(14)8-9-4-3-7-19-9/h1-2,5-6,9,15H,3-4,7-8H2

InChI Key

WECBHQVZUSJOON-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C3=C(C4=CC=CC=C4N3)N=NC2=S

Origin of Product

United States

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